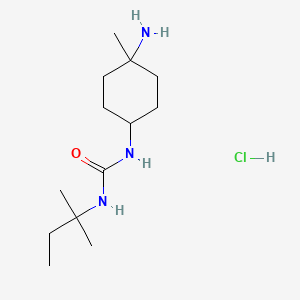

1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

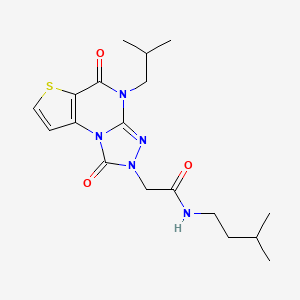

1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has gained significant attention in scientific research due to its potential therapeutic applications. AMPK is a key regulator of cellular energy homeostasis that plays a critical role in maintaining metabolic balance in response to changes in nutrient availability and energy demand. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to a range of biochemical and physiological effects that have been investigated in various experimental models.

Scientific Research Applications

Synthesis and Chemical Properties

Cyclic ureas, including those with cyclohexyl and amino substitutions, are subjects of chemical synthesis studies aiming to explore novel compounds with potential biological activities. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides involves cyclohexyl isocyanide and showcases the formation of new classes of pseudopeptidic triazines, indicating the versatility of urea derivatives in synthesizing complex molecules (Sañudo et al., 2006).

Biological Applications

Urea derivatives are studied for their antiacetylcholinesterase activity, as evidenced by research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas. This study aimed to optimize the spacer length and test compounds with greater conformational flexibility, highlighting the potential of urea derivatives in developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).

Environmental and Material Science Applications

Urea and its derivatives also find applications in environmental science and materials research. For instance, the carbon dioxide uptake by ammonia and amine carbamates, converting into urea and 1,3-disubstituted ureas, demonstrates the role of urea derivatives in carbon capture and utilization technologies. This research provides a method to convert carbon dioxide, captured as carbamates, into valuable urea derivatives (Barzagli et al., 2016).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel, demonstrating the chemical versatility of urea compounds in industrial applications. This study suggests that urea derivatives can effectively form protective layers on metal surfaces, mitigating corrosion in acidic environments (Mistry et al., 2011).

properties

IUPAC Name |

1-(4-amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O.ClH/c1-5-12(2,3)16-11(17)15-10-6-8-13(4,14)9-7-10;/h10H,5-9,14H2,1-4H3,(H2,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMHLIJLQLZLMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)NC1CCC(CC1)(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-4-methylcyclohexyl)-3-(2-methylbutan-2-yl)urea;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2739672.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2739674.png)

![4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B2739677.png)

![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2739680.png)

![methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739689.png)